Product packaging for Squamostolide(Cat. No.:)

Squamostolide

Cat. No.: B1251371
M. Wt: 380.5 g/mol
InChI Key: RSLZRPNJKAWWIP-DFQSSKMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Squamostolide is a naturally occurring annonaceous acetogenin originally isolated from the plant Annona squamosa . This compound belongs to a class of C35 or C37 natural products derived from the polyketide pathway and is characterized by its lactone structure . Acetogenins like this compound are among the most potent known inhibitors of mitochondrial complex I (NADH: ubiquinone oxidoreductase), a key component of the mitochondrial electron transport system . By inhibiting this complex and the associated NADH oxidase of cancer cell membranes, this compound disrupts ATP production, leading to ATP depletion and subsequent apoptosis (programmed cell death) in highly energy-demanding tumor cells . In biological evaluations, this compound and its analogs have demonstrated significant growth inhibition activities against a full panel of 60 human cancer cell lines . Flow cytometric analysis has revealed that its potent cytotoxic activity is associated with the induction of G2/M phase cell cycle arrest and the activation of apoptotic pathways . These properties make this compound a valuable chemical probe for researchers studying cancer biology, mechanisms of cell death, and the role of mitochondrial dysfunction in cytotoxicity. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H36O5 B1251371 Squamostolide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H36O5

Molecular Weight

380.5 g/mol

IUPAC Name

(2S)-4-[(13R)-13-hydroxy-13-[(2R)-5-oxooxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C22H36O5/c1-17-16-18(22(25)26-17)12-10-8-6-4-2-3-5-7-9-11-13-19(23)20-14-15-21(24)27-20/h16-17,19-20,23H,2-15H2,1H3/t17-,19+,20+/m0/s1

InChI Key

RSLZRPNJKAWWIP-DFQSSKMNSA-N

Isomeric SMILES

C[C@H]1C=C(C(=O)O1)CCCCCCCCCCCC[C@H]([C@H]2CCC(=O)O2)O

Canonical SMILES

CC1C=C(C(=O)O1)CCCCCCCCCCCCC(C2CCC(=O)O2)O

Synonyms

squamostolide

Origin of Product

United States

Isolation and Pre Synthetic Investigations of Squamostolide

Methodologies for Natural Product Isolation from Annonaceae Species

The isolation of bioactive compounds, including acetogenins (B1209576) like squamostolide, from plants of the Annonaceae family is a multi-step process that begins with extraction and is followed by chromatographic purification. mdpi.com

Extraction: The initial step involves extracting the chemical constituents from the plant material, which, in the case of this compound, is the seeds. researchgate.net A common and effective method is exhaustive maceration using organic solvents. academicjournals.org Plant material, typically dried and powdered to increase surface area, is soaked in a solvent such as ethanol (B145695) or methanol. academicjournals.orgnih.gov This process allows the soluble secondary metabolites to diffuse from the plant cells into the solvent. Alternative methods like Soxhlet extraction may also be employed for a more exhaustive extraction, although techniques that use lower temperatures, such as maceration or ultrasound-assisted extraction, are often preferred to avoid degradation of thermolabile compounds. nih.govmdpi.com After extraction, the solvent is evaporated under reduced pressure to yield a crude extract. academicjournals.org

Chromatographic Purification: The crude extract contains a complex mixture of compounds, from which the target molecule must be isolated. Chromatographic techniques are essential for this separation. wisdomlib.org

Column Chromatography (CC): This is a primary method for the initial fractionation of the crude extract. The extract is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. academicjournals.org A solvent or a gradient of solvents (mobile phase) is passed through the column, and the compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

Thin Layer Chromatography (TLC): TLC is used to monitor the separation achieved in column chromatography and to select the appropriate solvent systems. wisdomlib.org It allows for the rapid analysis of fractions to identify those containing the compound of interest.

High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is often utilized. wisdomlib.org This technique offers higher resolution and efficiency, enabling the isolation of pure compounds from complex fractions.

Through a sequential combination of these methods, a pure sample of the natural product can be obtained for structural analysis.

Principles of Structural Elucidation Applied to this compound

Once a pure compound is isolated, its chemical structure must be determined. The elucidation of this compound's structure was accomplished through spectroscopic methods. researchgate.net This process is a systematic investigation that combines data from several analytical techniques to piece together the molecular puzzle from the chemical formula to the final three-dimensional arrangement of atoms.

Mass Spectrometry (MS): Mass spectrometry is the first step, providing the molecular weight of the compound and its molecular formula. nih.gov High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy, which allows for the unambiguous determination of its elemental composition. researchgate.net The fragmentation pattern observed in the mass spectrum can also offer initial clues about the different structural components or functional groups within the molecule. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. researchgate.net It provides information about the carbon-hydrogen framework.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and how they are connected to neighboring protons.

¹³C NMR (Carbon NMR): This provides information on the number and types of carbon atoms in the molecule (e.g., C=O, C-O, CH, CH₂, CH₃).

2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons. These experiments reveal which protons are coupled to each other and which protons are attached to which carbons, allowing for the assembly of molecular fragments into a complete structure.

By combining the molecular formula from MS with the detailed connectivity map from various NMR experiments, and by comparing this data with that of known acetogenins, the complete and unambiguous structure of this compound was elucidated. researchgate.net

Contextualization of this compound within Acetogenin (B2873293) Subclasses

Annonaceous acetogenins are a large family of polyketide natural products found exclusively in plants of the Annonaceae family. mdpi.comwikipedia.org Structurally, they are characterized by a long aliphatic carbon chain (typically C32 or C34) derived from fatty acids. wikipedia.orgresearchgate.net This chain features various oxygenated functional groups and is typically capped by an α,β-unsaturated γ-lactone ring. wikipedia.org

Acetogenins are generally classified into subclasses based on the number and arrangement of tetrahydrofuran (B95107) (THF) rings along the hydrocarbon chain. scribd.com The main subclasses include:

Linear Acetogenins: Lacking any THF rings.

Mono-THF Acetogenins: Containing a single tetrahydrofuran ring. wikipedia.org

Adjacent Bis-THF Acetogenins: Containing two tetrahydrofuran rings next to each other.

Non-adjacent Bis-THF Acetogenins: Containing two tetrahydrofuran rings separated by a portion of the alkyl chain.

This compound represents a unique structural variation within the Annonaceous acetogenin class. It is distinguished as the first and only example of an acetogenin that possesses a γ-lactone ring at both ends of its aliphatic chain, a feature that sets it apart from the typical classification based solely on THF rings. researchgate.net

Biosynthesis and Biogenetic Considerations of Squamostolide

Proposed Polyketide Biosynthetic Pathways for Annonaceous Acetogenins (B1209576)

Annonaceous acetogenins are believed to originate from the iterative condensation of acetyl-CoA units, characteristic of polyketide biosynthesis mdpi.comresearchgate.netnih.govresearchgate.net. This process, mediated by polyketide synthases (PKSs), leads to the formation of a long-chain fatty acid precursor researchgate.net. The chain length of this precursor is typically C32 or C34 for most acetogenins mdpi.comnih.govsysrevpharm.org. The terminal γ-lactone moiety, a defining feature of these compounds, is thought to be formed by the incorporation of a 2-propanol unit at the carboxylic acid terminus of the fatty acid chain mdpi.comresearchgate.netnih.gov.

The formation of the characteristic THF or THP rings is a key step in the biosynthesis of many acetogenins. It is hypothesized that these cyclic ether structures arise from the polyepoxidation of an unconjugated polyene fatty acid precursor, followed by a series of domino cyclization reactions mdpi.comnih.gov. The stereochemistry of the resulting THF or THP rings and the flanking hydroxyl groups is influenced by the configuration of the double bonds in the polyene precursor sysrevpharm.org. For instance, trans double bonds are proposed to lead to erythro relationships, while cis double bonds are associated with threo configurations sysrevpharm.org. The specific type of THF ring (e.g., cis or trans) can depend on the direction of epoxidation of certain double bonds sysrevpharm.org.

Enzymatic Components and Mechanistic Insights in Acetogenin (B2873293) Biosynthesis

While specific enzymatic components involved in the biosynthesis of squamostolide have not been fully elucidated experimentally, the general polyketide pathway implies the involvement of a suite of enzymes. Polyketide synthases (PKSs) are central to the initial chain elongation process, catalyzing the condensation of acyl units researchgate.net. Following the formation of the polyketide backbone, enzymes such as epoxidases would be required for the introduction of epoxide rings into the fatty acid chain mdpi.comnih.gov. Subsequently, cyclases or similar enzymes would mediate the ring-closing reactions leading to the formation of the THF or THP rings mdpi.comnih.gov. Additional enzymes, such as hydroxylases, could be responsible for introducing hydroxyl groups at various positions along the hydrocarbon chain researchgate.net. The formation of the terminal γ-lactone likely involves enzymes that facilitate the esterification between the carboxylic acid and the 2-propanol unit mdpi.comresearchgate.netnih.gov.

Mechanistic insights into the cyclization process suggest that it proceeds through nucleophilic attack of hydroxyl groups on the epoxide rings mdpi.comnih.gov. The precise sequence and stereochemistry of these cyclizations determine the final arrangement and configuration of the ether rings and flanking hydroxyls in the mature acetogenin molecule mdpi.comnih.govsysrevpharm.org.

Speculative Biogenetic Relationship of this compound to Other Acetogenins

This compound, being a mono-THF acetogenin with a γ-lactone, shares structural features with many other compounds in this class. The diversity among Annonaceous acetogenins, which include compounds with one, two (adjacent or non-adjacent), or even three THF/THP rings, as well as linear and cyclic variations of the lactone, is thought to arise from variations in the initial fatty acid precursor, the number and position of double bonds, and the specific enzymatic machinery involved in epoxidation and cyclization mdpi.comresearchgate.netnih.govsysrevpharm.orgcore.ac.ukpsu.edu.

Speculative biogenetic pathways often depict different types of acetogenins originating from common polyketide precursors with varying degrees of unsaturation and hydroxylation researchgate.netcore.ac.ukpsu.edu. The presence of a single THF ring in this compound suggests that its biosynthesis involves a specific pattern of epoxidation and cyclization events along the fatty acid chain, distinct from those leading to bis- or tris-THF acetogenins sysrevpharm.orgcore.ac.uk. While a direct precursor-product relationship between this compound and other specific acetogenins like chamuvarinin (B1251509) has been investigated and, in some cases, ruled out based on semisynthetic studies, the shared polyketide origin and the common structural motifs strongly imply a related biogenetic origin within the Annonaceae family nih.gov. The variations in the position and stereochemistry of the THF rings and hydroxyl groups across different acetogenins highlight the subtle differences in the enzymatic processes that shape these diverse natural products sysrevpharm.orgcore.ac.uk.

Total Synthesis Strategies and Methodological Advancements of Squamostolide

Retrosynthetic Analysis Approaches for Squamostolide

Retrosynthetic analysis of this compound typically involves disconnecting the molecule into simpler, readily available building blocks. Approaches described in the literature often focus on cleaving the carbon chain linking the two terminal lactone units. researchgate.net One retrosynthetic strategy involves a key Sonogashira coupling between a terminal alkyne and a vinyl iodide to form part of the carbon chain. researchgate.net Another approach utilizes a tandem process involving cyclization and cross-coupling metathesis, allowing for the simultaneous formation of a lactone unit and the carbon chain linkage. researchgate.net Retrosynthetic analysis has also been applied to isolate synthetically relevant chemical scaffold templates from compound sets. lifechemicals.com

Key Synthetic Challenges and Stereochemical Control in this compound Synthesis

Key synthetic challenges in this compound synthesis include the controlled formation of the butenolide and tetrahydrofuran (B95107) rings, the establishment of the correct relative and absolute stereochemistry at the three stereogenic centers, and the efficient coupling of the different molecular fragments. researchgate.netvulcanchem.comjmu.edu Achieving high diastereoselectivity and enantioselectivity is paramount for the synthesis of the biologically active isomer of this compound. researchgate.netjmu.edu Control over stereochemistry is often addressed through the use of chiral building blocks, stereoselective reactions, and appropriate protecting group strategies. uwindsor.canih.gov

Diverse Methodologies in this compound Total Synthesis

Diverse methodologies have been employed in the total synthesis of this compound and related acetogenins (B1209576), reflecting the ongoing efforts to develop more efficient and selective routes. researchgate.netvulcanchem.comjmu.edu

Strategies for butenolide formation include methods such as the oxidation of α-phenylthiolactones followed by pyrolysis, which can furnish various substituted 2(5H)-furanones. researchgate.net A direct synthesis of butenolides has also been devised by combining ring-closing metathesis (RCM) with a cross-coupling metathesis (CM) process. researchgate.net Other methods for butenolide synthesis involve intramolecular cyclization reactions and palladium-catalyzed reactions. organic-chemistry.org

Tetrahydrofuran (THF) ring formation in acetogenin (B2873293) synthesis, including approaches relevant to this compound scaffolds, has been achieved through various methods. These include diastereoselective Tsuji-Trost cyclization to access substituted THF scaffolds and oxidative cyclization reactions. researchgate.netbeilstein-journals.org Stereodivergent protecting-group-directed Tsuji-Trost cyclization has been developed for the efficient synthesis of both cis- and trans-disubstituted THF scaffolds. researchgate.net Iodoetherification of alkene precursors and Mukaiyama aerobic oxidative cyclization are also utilized for THF ring construction. beilstein-journals.orgresearchgate.net

Carbon-carbon bond formation is a critical aspect of constructing the this compound skeleton. Olefin metathesis, particularly ring-closing metathesis (RCM) and cross-coupling metathesis (CM), has been widely applied in acetogenin synthesis for chain elongation and ring formation. researchgate.netbeilstein-journals.orgresearchgate.net A highly selective tandem ring-closing/cross metathesis step has been reported in a convergent total synthesis of this compound, accomplishing both lactone formation and fragment coupling in one step. researchgate.netresearchgate.net

Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between terminal alkynes and aryl or vinyl halides, is another important methodology for carbon-carbon bond formation used in the synthesis of complex molecules, including natural products. researchgate.netwikipedia.orgchemistry.coachnih.govlucp.net This reaction has been employed in approaches towards this compound, specifically for coupling fragments to form the carbon chain linking the lactone and THF units. researchgate.netbeilstein-journals.org

Controlling the stereochemistry is essential for synthesizing the correct isomer of this compound. Diastereoselective and enantioselective approaches are crucial for establishing the defined stereogenic centers. researchgate.netjmu.eduuwindsor.canoaa.gov Strategies include the use of chiral starting materials (chiral pool synthesis), asymmetric catalysis, and stereoselective reactions such as diastereoselective epoxidation followed by cyclization. uwindsor.cabeilstein-journals.org The development of methods that control both enantioselectivity and diastereoselectivity in reactions like radical cascade cyclization is an active area of research in organic synthesis. nih.gov

Development of Novel Synthetic Routes to this compound Scaffolds

The ongoing research in this compound synthesis has led to the development of novel synthetic routes and strategies for constructing its core scaffolds. This includes convergent synthetic designs that allow for the assembly of the molecule from key fragments. researchgate.net New methodologies for forming the butenolide and THF rings, as well as efficient carbon-carbon bond formation reactions, contribute to the development of improved synthetic routes. researchgate.netvulcanchem.combeilstein-journals.orgbeilstein-journals.org The concept of "scaffold hopping," which involves modifying the central core structure to generate novel chemotypes, is also relevant in the broader context of developing new synthetic approaches to natural product analogs, although specific applications directly to this compound scaffolds in the provided results are limited to the construction of the known core structures. lifechemicals.comnih.gov

Chemical Modification and Analog Design of Squamostolide

Rationale for Derivatization and Analog Synthesis

The significant biological activity and diverse structures of Annonaceous acetogenins (B1209576), including squamostolide, have driven considerable interest in their chemical synthesis and the creation of analogs. beilstein-journals.orgthieme-connect.com this compound and related compounds have shown promising potential, notably as antitumor candidates. beilstein-journals.org The synthesis and derivatization of these compounds are undertaken to facilitate their biological evaluation and explore their full therapeutic potential. vulcanchem.com

Structure-activity relationship (SAR) studies of acetogenins are a key area of investigation for medicinal and natural product chemists. thieme-connect.com These studies aim to understand how specific structural features influence biological activity, guiding the development of more potent and selective compounds. vulcanchem.comthieme-connect.com Furthermore, challenges associated with natural acetogenins, such as high lipophilicity and poor water solubility, as well as potential toxicity to normal cells, provide a rationale for chemical modification to improve properties and potentially enhance cancer targeting. researchgate.net

Strategies for Structural Modification of the this compound Core

Strategies for modifying the this compound core and synthesizing analogs involve targeting specific regions of the molecule. Modifications of the γ-lactone ring, the tetrahydrofuran (B95107) (THF) ring, and the hydroxyl moieties on the aliphatic chain have been explored to improve bioactivities. thieme-connect.com

General synthetic approaches to acetogenins, relevant to this compound analog synthesis, include convergent, linear, and biomimetic strategies. These often utilize readily available chiral starting materials, such as amino acids, sugars, or tartaric acid, or employ asymmetric reactions like Sharpless asymmetric epoxidation or dihydroxylation. beilstein-journals.org

Specific reactions are instrumental in constructing or modifying the this compound framework. Olefin metathesis, including ring-closing metathesis (RCM) and cross-metathesis (CM), has been identified as a relevant strategy in the synthesis of this compound and related macrocyclic compounds. vulcanchem.comnih.govbeilstein-journals.org Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between terminal alkynes and aryl or vinyl halides, has also been employed in approaches towards acetogenin (B2873293) synthesis, including methods potentially applicable to this compound. researchgate.netacs.org The orthoester Johnson-Claisen rearrangement is another important carbon-carbon bond forming reaction used in the synthesis of natural products and analogs, offering opportunities for rapid modifications and chirality transfer. researchgate.net

Semi-Synthetic Approaches to this compound Analogs

Semi-synthesis involves using a naturally occurring compound as a starting material for chemical modification. Semi-synthesis of natural acetogenins and the preparation of derivatized acetogenins, such as amines, esters, and glycosylated acetogenins, have been reported. beilstein-journals.org

An example of a semi-synthetic approach involves the conjugation of sugars to acetogenins like squamocin (B1681989) and bullatacin (B1665286) to enhance water solubility. researchgate.net This has been achieved through methods such as direct glycosylation or the copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC), also known as the click reaction. researchgate.net Glycosylation of squamocin and bullatacin has resulted in glycosyl derivatives with improved solubility in aqueous buffers compared to the parent compounds. researchgate.net

Rational Design Principles for Novel this compound Derivatives

Rational design principles for novel this compound derivatives are primarily guided by structure-activity relationship (SAR) studies. These studies aim to elucidate the relationship between the structural features of this compound and its biological effects, allowing for targeted modifications to optimize activity and selectivity. vulcanchem.comthieme-connect.com

Key structural features influencing the biological activity of this compound include the long aliphatic chain, the functional groups (such as hydroxyls, the THF ring, and the γ-lactone), and the specific stereochemistry at its defined stereogenic centers. vulcanchem.comthieme-connect.com Understanding how modifications to these elements impact binding to biological targets is crucial for rational design. vulcanchem.com

Biological Activities and Mechanistic Studies of Squamostolide and Its Analogs in Vitro & Pre Clinical in Vivo

Spectrum of In Vitro Biological Activities (e.g., Cytotoxicity, Antitumor, Antimalarial)

Annonaceous acetogenins (B1209576), including Squamostolide, exhibit a broad spectrum of in vitro biological activities, such as cytotoxicity, antitumor, and antimalarial effects. researchgate.netmdpi.comcore.ac.ukscielo.brijper.orgmdpi.comresearchgate.netmdpi.com this compound and its analogs have demonstrated significant anticancer activities against various human cancer cell lines. vulcanchem.comnih.gov Studies have shown that this compound derivatives can exhibit potent cytotoxicity against a panel of human cancer cell lines. vulcanchem.comnih.gov For instance, one analog demonstrated exceptional cytotoxicity in a comprehensive study involving 60 human cancer cell lines. vulcanchem.comnih.gov Acetogenins in general have also shown activity against other targets, including antimalarial and antiparasitic activities. mdpi.comcore.ac.ukscielo.brmdpi.com

Molecular and Cellular Mechanisms of Action

The primary molecular and cellular mechanisms of action of Annonaceous acetogenins, including this compound, involve the disruption of mitochondrial function and the induction of programmed cell death. vulcanchem.commdpi.comcore.ac.ukijper.orgnih.govdovepress.comacs.orgnih.govthieme-connect.comnih.govresearchgate.netfrontiersin.orgthegoodscentscompany.com

Annonaceous acetogenins are well-established as potent inhibitors of mitochondrial Complex I, also known as NADH:ubiquinone oxidoreductase. vulcanchem.commdpi.comcore.ac.ukijper.orgnih.govdovepress.comacs.orgnih.govthieme-connect.comnih.govresearchgate.netfrontiersin.orgthegoodscentscompany.comresearchgate.net This inhibition disrupts the electron transport chain and ATP production, leading to cellular energy depletion. vulcanchem.commdpi.comcore.ac.uknih.gov Cancer cells, typically having higher energy demands, are particularly susceptible to this mechanism. vulcanchem.comnih.gov While this compound inhibits Complex I, some studies suggest it may show weaker inhibitory activity compared to other acetogenins like bullatacin (B1665286). nih.govbeilstein-journals.org This difference in potency might be related to its unique structural features, such as the hydroxylated lactone ends, compared to acetogenins with hydroxylated mono- or bis-THF rings. nih.gov The terminal lactone of acetogenins is thought to have a functional analogy with heteroaromatic substructures found in classic Complex I inhibitors, suggesting they act as antagonists of ubiquinone substrates. nih.gov

Inhibition of the mitochondrial respiratory chain by this compound ultimately triggers cell apoptosis, a programmed cell death pathway. vulcanchem.comcore.ac.ukthieme-connect.com This mechanism provides a selective advantage by preferentially targeting cancer cells without causing significant inflammation. vulcanchem.com Research on this compound and its analogs has shown the induction of apoptotic effects, although some studies note these effects can be weak for certain derivatives. vulcanchem.comnih.gov Furthermore, flow cytometric analysis has revealed that this compound analogs can induce G2/M phase arrest in the cell cycle. vulcanchem.comnih.gov This suggests interference with cell division processes, potentially complementing the primary mechanism of mitochondrial inhibition. vulcanchem.com Generally, Annonaceous acetogenins are known to induce apoptosis and cause cell cycle arrest at different phases in various cancer cell lines. ijper.orgnih.govdovepress.comkg.ac.rs

Some Annonaceous acetogenins have demonstrated the ability to overcome multidrug resistance (MDR) mechanisms in cancer cells. mdpi.comcore.ac.ukmdpi.comthegoodscentscompany.comresearchgate.netbeilstein-journals.org This is a significant property within the class, suggesting their potential utility against resistant tumors. While the provided search results confirm this property for Annonaceous acetogenins in general, specific detailed information on this compound's direct role in overcoming MDR was not prominently featured. However, as a member of this class and given its mechanism of action, it is plausible that this compound or its analogs could contribute to overcoming certain resistance pathways, particularly those related to energy metabolism.

Beyond mitochondrial Complex I inhibition, research on Annonaceous acetogenins suggests other potential molecular targets and pathways. Some acetogenins may act as DNA topoisomerase I toxins or activate pathways linked to Bax and caspase-3, contributing to apoptosis. researchgate.netijper.org They can also inhibit ubiquinone-linked NADH oxidase in the plasma membranes of cancer cells, further contributing to ATP deprivation. core.ac.ukmdpi.com While these mechanisms are described for the class, specific detailed information on other targets directly modulated by this compound was not extensively covered in the provided search results.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) investigations into this compound and its related analogs aim to understand how structural variations influence their biological potency. vulcanchem.comnih.gov Studies on this compound and its analogs have provided insights into the structural features critical for their activity. vulcanchem.comnih.gov The cytotoxic potency of this compound derivatives is influenced by their structural features, with specific modifications potentially enhancing their anticancer activity. vulcanchem.com

Research on related Annonaceous acetogenins highlights the importance of stereochemistry, particularly at the stereogenic centers. vulcanchem.comnih.gov The presence and position of the mono or bis tetrahydrofuran (B95107) ring and the number and position of hydroxyl groups on the aliphatic chain are also crucial for activity. mdpi.comnih.govresearchgate.net The long aliphatic chain contributes to lipophilicity and membrane interactions, while functional groups modulate binding to biological targets. vulcanchem.com

Specifically concerning Complex I inhibition, studies comparing this compound to other acetogenins suggest that the hydroxylated lactone structure at the ends of the chain in this compound might contribute to weaker Complex I inhibition compared to acetogenins featuring hydroxylated mono- or bis-THF rings with a long alkyl chain. nih.govbeilstein-journals.org This indicates that the nature and position of the oxygen-containing rings and hydroxyl groups significantly impact the inhibitory activity. Further SAR studies are needed to guide the design of more potent and selective this compound analogs with improved therapeutic potential. vulcanchem.com

Impact of Lactone Ring Modifications

The γ-lactone ring is a common structural feature of Annonaceous acetogenins, including this compound. researchgate.netpsu.edu Studies on related acetogenins suggest that modifications to the lactone ring can influence biological activity. For instance, some research indicates that the unsaturated lactone ring is crucial for the high potency of certain cardiac glycosides as sodium pump inhibitors, although this may not directly relate to their ability to induce hypertension. nih.gov While specific detailed studies on lactone ring modifications of this compound were not extensively found, research on other acetogenins with modified γ-lactone rings has been conducted to explore improved bioactivities. researchgate.netthieme-connect.com this compound itself is unique in having two lactone rings, one at each end of the aliphatic chain, a feature that distinguishes it from most other acetogenins and could contribute to its specific biological profile. researchgate.netthieme-connect.com

Influence of Tetrahydrofuran (THF) Ring Stereochemistry and Substitutions

The stereochemistry of the THF ring and the nature of its substitutions are significant factors influencing the biological activity of Annonaceous acetogenins. vulcanchem.comthieme-connect.com Research on related acetogenins indicates that the stereochemical configuration, particularly around the THF rings, plays a crucial role in their inhibitory effects on complex I. thieme-connect.com For example, studies have explored the stereoselective synthesis of THF rings to understand their impact on activity. beilstein-journals.orgresearchgate.net While detailed information specifically on this compound's THF ring stereochemistry and substitutions was not widely available in the search results, the general principle within the acetogenin (B2873293) class is that the precise spatial arrangement of the THF ring and any attached functional groups is critical for optimal interaction with their biological targets, such as mitochondrial complex I. psu.eduvulcanchem.comthieme-connect.com

Role of Aliphatic Chain Length and Functionality

The long aliphatic chain is a defining characteristic of Annonaceous acetogenins, connecting the terminal lactone ring and any furan (B31954) or pyran rings. researchgate.netpsu.eduresearchgate.net The length and functional groups along this chain can influence the compound's lipophilicity, membrane interactions, and binding to biological targets. psu.eduvulcanchem.com Studies on analogs with varying alkyl chain lengths have been conducted for other classes of compounds to understand the impact on activity and membrane penetration. nih.govnih.gov For acetogenins, the alkyl spacer between the γ-lactone and the hydroxylated THF ring moieties has been noted to influence potent inhibitory activities on NADH oxidase. thieme-connect.com The long aliphatic chain in this compound likely contributes to its ability to interact with biological membranes and access its target site within the mitochondrial membrane. psu.eduvulcanchem.com Modifications or variations in the length and functionalization of this chain in this compound analogs would be expected to alter their pharmacokinetic properties and potentially their potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to acetogenins)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that relate the chemical structure of compounds to their biological activity. This can help in designing new analogs with improved properties. youtube.com QSAR modeling has been applied to Annonaceous acetogenins and their analogs to explore the relationship between structural features and antitumor activity. rsc.org Studies have utilized QSAR models to predict the expected biological activity based on molecular descriptors, such as lipophilicity. rsc.org While specific QSAR models for this compound were not detailed, the principles of QSAR are applicable to acetogenins due to the availability of numerous natural and synthetic derivatives with structural variations, allowing for extensive SAR studies. psu.edu Computational studies, including molecular docking and dynamics simulations, have also been used to investigate the interaction of acetogenins with potential targets like cyclin-dependent kinases and DNMT1 protein, providing insights into their mechanisms of action and aiding in the identification of lead molecules. researchgate.netbenthamscience.comtandfonline.com

Pre-clinical Efficacy Studies in Relevant Biological Models (e.g., cell lines, animal models)

This compound and its analogs have been evaluated for their pre-clinical efficacy using various biological models, including human cancer cell lines and animal models. beilstein-journals.orgthieme-connect.comnih.gov Annonaceous acetogenins are known for their potent cytotoxicity against a wide range of human cancer cell lines. vulcanchem.commdpi.commdpi.com this compound itself has shown cytotoxic activity in vitro against human tumor cell lines such as Bel-7402 and CNE2. researchgate.net A comprehensive study on this compound derivatives tested their growth inhibition activities against a panel of 60 human cancer cell lines, with one analog demonstrating particularly potent cytotoxicity. vulcanchem.comnih.gov This analog was found to induce G2/M phase cell cycle arrest and exhibit weak apoptotic effects. vulcanchem.comnih.gov

Pre-clinical studies in animal models are crucial for evaluating the in vivo efficacy of potential therapeutic agents. biorxiv.orgnih.govbiocytogen.com While detailed pre-clinical in vivo efficacy studies specifically on this compound were not prominently featured in the search results, related Annonaceous acetogenins have been studied in animal models to assess their antitumor activity. mdpi.com These studies often involve xenograft models, where human cancer cells are implanted into immunocompromised mice. biocytogen.comoncotarget.com Although there can be discrepancies between results obtained in cell lines and animal models compared to human clinical trials, pre-clinical studies in these models provide valuable information on the potential of compounds like this compound and its analogs as anticancer agents. biorxiv.orgnih.govoncotarget.com The mechanism of action involving mitochondrial complex I inhibition is well-established for acetogenins and contributes to their observed cytotoxicity in these models. thieme-connect.comacs.orgbeilstein-journals.org

Here is a table summarizing some reported in vitro activities of this compound and related acetogenins:

CompoundBiological ActivityModel SystemKey FindingsSource
This compoundCytotoxicityBel-7402, CNE2 cell linesExhibited cytotoxic activity. researchgate.net
This compound analogCytotoxicityPanel of 60 cancer cell linesOne analog showed potent cytotoxicity. vulcanchem.comnih.gov
This compound analogCell Cycle Arrest, ApoptosisCancer cell lineInduced G2/M phase arrest and weak apoptotic effects. vulcanchem.comnih.gov
Annonaceous AcetogeninsAntitumor activityVarious cancer cell linesPotent cytotoxicity against a wide range of human cancer cell lines. vulcanchem.commdpi.commdpi.com
Annonacin (B1665508)Cytotoxicity, Cell Cycle Arrest, ApoptosisT24 bladder cancer cellsCaused G1 phase arrest and cytotoxicity via Bax- and caspase-3-related pathway. thieme-connect.com
BullatacinInhibition of Complex IBovine heart mitochondriaInhibited proton pumping function of complex I. thieme-connect.comthegoodscentscompany.com

Future Perspectives and Advanced Research Directions for Squamostolide

Emerging Methodologies in Natural Product Synthesis and Discovery Applicable to Squamostolide

The synthesis of complex natural products like this compound often involves multi-step processes requiring stereoselective control to establish the correct configurations at chiral centers vulcanchem.com. Emerging methodologies in natural product synthesis offer promising avenues for more efficient and selective routes to this compound and its analogs. Strategies such as olefin metathesis, including ring-closing metathesis (RCM) and cross-metathesis, have proven valuable in the synthesis of complex molecules and are relevant to acetogenin (B2873293) synthesis researchgate.netvulcanchem.com. Tandem processes combining cyclization and cross-coupling by metathesis can facilitate the formation of lactone units and the connecting carbon chain, potentially reducing the number of synthetic steps researchgate.net.

Other advanced synthetic techniques, such as Sonogashira coupling for C-C bond formation and various rearrangement reactions (e.g., Claisen-Ireland rearrangement), have been explored in the context of acetogenin synthesis and could be applied or further optimized for this compound researchgate.netresearchgate.netbeilstein-journals.orgresearchgate.net. The development of more efficient catalysts, particularly in asymmetric synthesis, is crucial for obtaining specific stereoisomers of this compound with potentially enhanced biological activity dokumen.pub.

Beyond synthesis, advancements in natural product discovery methodologies are also relevant. High-throughput screening, dereplication techniques, and advanced chromatographic and spectroscopic methods continue to play a vital role in identifying and characterizing natural compounds, which could lead to the discovery of new this compound analogs or related acetogenins (B1209576) from Annona squamosa or other plant sources researchgate.netnih.gov.

Integration of Omics Technologies in Mechanistic Elucidation (e.g., Proteomics, Metabolomics)

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is critical for its development as a therapeutic agent. While it is known that Annonaceous acetogenins, including this compound, primarily target the mitochondrial respiratory chain, specifically Complex I (NADH:ubiquinone oxidoreductase), leading to ATP depletion and apoptosis, a more comprehensive understanding is needed thieme-connect.comthieme-connect.comvulcanchem.comresearchgate.netresearchgate.net.

The integration of 'omics' technologies, such as proteomics and metabolomics, offers powerful tools for a holistic and systematic study of the molecular changes induced by this compound in biological systems researchgate.netnih.govnih.gov.

Proteomics: Studying the changes in protein expression, modification, and interaction within cells or tissues treated with this compound can reveal affected pathways and identify specific protein targets beyond Complex I. Techniques like protein microarrays and mass spectrometry-based proteomics can provide insights into the cellular response at the protein level nih.gov.

Metabolomics: Analyzing the complete set of low molecular weight compounds (metabolites) in a biological system can help delineate the metabolic consequences of this compound treatment. This can reveal disruptions in energy metabolism, accumulation or depletion of specific metabolites, and activation of alternative metabolic pathways researchgate.netnih.govnih.gov. Techniques such as GC-MS, LC-MS, and NMR spectroscopy are integral to metabolomics studies nih.gov.

By combining data from proteomics and metabolomics, researchers can gain a more comprehensive picture of the cellular processes affected by this compound, identify biomarkers of response or resistance, and potentially uncover novel mechanisms of action nih.gov.

Computational Chemistry and Artificial Intelligence Applications in this compound Research

Computational chemistry and artificial intelligence (AI) are increasingly valuable tools in natural product research, offering the potential to accelerate the discovery and optimization of compounds like this compound.

Computational Chemistry: Techniques such as Density Functional Theory (DFT) can provide insights into the electronic structure, reactivity, and reaction pathways involved in the synthesis and metabolism of this compound researchgate.netresearchgate.net. Molecular docking and dynamics simulations can predict the binding affinity and interaction modes of this compound with its target proteins, such as mitochondrial Complex I researchgate.net. This can help in understanding the structure-activity relationships and guiding the design of more potent analogs.

Artificial Intelligence: AI and machine learning algorithms can be applied to analyze large datasets generated from high-throughput screening, omics studies, and structural databases. These approaches can predict the biological activity of potential this compound analogs, identify structural features associated with desired properties (e.g., potency, selectivity), and even suggest novel synthetic routes technologynetworks.com. AI can also aid in the dereplication process by quickly identifying known compounds in complex extracts nih.gov.

The integration of computational and AI approaches can significantly reduce the time and resources required for this compound research, enabling more targeted experimental studies.

Potential for Lead Optimization and Pre-clinical Development of this compound-based Scaffolds

This compound, as a natural product with demonstrated cytotoxic activity, serves as a potential lead compound for the development of new therapeutic agents, particularly in the area of anticancer therapy researchgate.netthieme-connect.comvulcanchem.comresearchgate.net. Lead optimization involves making structural modifications to a lead compound to improve its potency, selectivity, pharmacokinetic properties (absorption, distribution, metabolism, excretion - ADME), and reduce toxicity technologynetworks.comyoutube.com.

Given that this compound belongs to the class of Annonaceous acetogenins which can exhibit toxicity to normal cells, lead optimization efforts would focus on designing analogs that retain or enhance activity against cancer cells while minimizing toxicity researchgate.netresearchgate.net. This could involve modifying the aliphatic chain, the lactone rings, or introducing new functional groups to alter the compound's interaction with biological targets and its ADME profile vulcanchem.combeilstein-journals.orgtechnologynetworks.com.

The synthesis of this compound analogs and derivatives is a crucial step in lead optimization vulcanchem.combeilstein-journals.orgucsc.edu. Researchers have already synthesized this compound and related compounds to facilitate biological evaluation vulcanchem.combeilstein-journals.org. Future work will involve systematic structural modifications based on structure-activity relationship (SAR) studies, guided by computational predictions and biological testing.

Following successful lead optimization, promising this compound-based scaffolds would proceed to preclinical development. This stage involves rigorous in vitro and in vivo studies to assess efficacy, toxicity, pharmacokinetics, and pharmacodynamics in relevant disease models youtube.com. While this compound itself has shown relatively weak inhibitory activity compared to some other acetogenins like bullatacin (B1665286), optimized analogs might exhibit improved profiles beilstein-journals.orgucsc.edu. The preclinical evaluation would aim to determine if a this compound-based compound has a favorable therapeutic index and justifies further development towards clinical trials.

Q & A

Q. How can researchers mitigate batch variability in this compound isolation from natural sources?

  • Methodological Answer : Implement quality-by-design (QbD) principles, including seasonal and geographical tracking of plant material. Accelerated solvent extraction (ASE) with standardized solvents (e.g., ethanol:water 70:30) improves reproducibility. Process analytical technology (PAT) tools like NIR spectroscopy enable real-time monitoring of extraction efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.